Methoxyphenone

説明

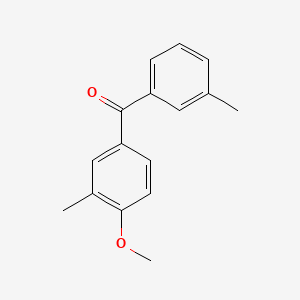

Structure

3D Structure

特性

IUPAC Name |

(4-methoxy-3-methylphenyl)-(3-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-11-5-4-6-13(9-11)16(17)14-7-8-15(18-3)12(2)10-14/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWPYBAJTDILQPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC(=C(C=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80194279 | |

| Record name | 4-Methoxy-3,3'-dimethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41295-28-7 | |

| Record name | Methoxyphenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41295-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxyphenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041295287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxy-3,3'-dimethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-3,3'-dimethylbenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.256 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOXYPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0FKO9511Y1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Methoxyphenone (CAS 41295-28-7): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyphenone, with the CAS registry number 41295-28-7, is a benzophenone derivative known chemically as (4-methoxy-3-methylphenyl)(3-methylphenyl)methanone.[1][2][3] This compound has garnered attention primarily for its application in the agricultural sector as a selective herbicide.[4][5] Its mechanism of action involves the inhibition of photosynthesis, a critical process for plant survival.[4] This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a visualization of its herbicidal mode of action.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various experimental and environmental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₆O₂ | [1][2][3][6] |

| Molecular Weight | 240.30 g/mol | [1][2][7] |

| Accurate Mass | 240.115 g/mol | [3] |

| Melting Point | 62.25 °C | [1] |

| Boiling Point (estimated) | 343.02 °C | [1] |

| Flash Point | 174.4 °C | [1] |

| Density (estimated) | 1.0752 g/cm³ | [1] |

| Water Solubility | 2 mg/L (at 20 °C) | [1] |

| Appearance | Solid | [6] |

| Solubility in Organic Solvents | Soluble in Chloroform (Slightly), DMSO (Slightly) | [1] |

| Storage Conditions | Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years). | [8] |

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

A common and effective method for the synthesis of benzophenone derivatives like this compound is the Friedel-Crafts acylation. The following protocol is a generalized procedure that can be adapted for the synthesis of 3,3'-Dimethyl-4-methoxybenzophenone.

Materials:

-

m-Toluic acid

-

o-Methylanisole

-

Polyphosphoric acid (PPA)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, combine m-toluic acid and o-methylanisole in a 1:1 molar ratio.

-

Add polyphosphoric acid to the flask. The amount of PPA should be sufficient to ensure efficient stirring of the reaction mixture.

-

Heat the mixture with stirring. The reaction temperature and time will need to be optimized, but a starting point could be 80-100 °C for several hours.

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice water to quench the reaction.

-

Extract the aqueous mixture with dichloromethane.

-

Combine the organic extracts and wash them with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.

Logical Workflow for Friedel-Crafts Acylation:

Caption: Workflow for this compound synthesis.

Determination of Physicochemical Properties: General Methodologies

The following are general experimental protocols that can be employed to determine the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method):

-

A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end, to a height of 4-6 mm.

-

The capillary tube is attached to a thermometer.

-

The assembly is placed in a melting point apparatus (e.g., a Thiele tube or an automated instrument) containing a suitable heating fluid (e.g., silicone oil).

-

The temperature is raised at a steady rate (approximately 1-2 °C per minute) near the expected melting point.

-

The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted is recorded as the melting point range.

Boiling Point Determination (Micro Reflux Method):

-

A small volume (a few milliliters) of this compound is placed in a small-scale reaction vial or test tube containing a boiling chip.

-

A condenser is attached vertically to the vial.

-

The apparatus is heated gently until the liquid begins to boil and a ring of refluxing condensate is observed on the inner wall of the condenser.

-

A thermometer is positioned so that its bulb is just below the level of the refluxing ring to measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

The stable temperature reading is recorded as the boiling point.

Water Solubility Determination (Flask Method):

-

An excess amount of this compound is added to a known volume of distilled water in a flask.

-

The flask is sealed and agitated at a constant temperature (e.g., 20 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The mixture is then allowed to stand to allow undissolved solid to settle.

-

A sample of the supernatant is carefully removed and filtered or centrifuged to remove any suspended particles.

-

The concentration of this compound in the clear aqueous solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. This concentration represents the water solubility at the specified temperature.

Experimental Workflow for Property Determination:

Caption: Workflow for determining physical properties.

Mechanism of Action: Inhibition of Photosynthesis

This compound functions as a selective herbicide by inhibiting photosynthesis in susceptible plants.[4] Specifically, it is known to interfere with the photosynthetic electron transport chain in Photosystem II (PSII).

The herbicidal action of many benzophenones and other classes of herbicides involves binding to the D1 protein of the PSII reaction center. This binding event blocks the transfer of electrons from the primary quinone acceptor (Qₐ) to the secondary quinone acceptor (Qₑ), thereby interrupting the flow of electrons necessary for the production of ATP and NADPH. This disruption not only halts the plant's ability to produce energy through photosynthesis but also leads to the generation of reactive oxygen species (ROS), which cause oxidative damage to cellular components, ultimately leading to cell death and the visible symptoms of chlorosis and necrosis.[9]

Signaling Pathway of Photosynthesis Inhibition:

Caption: Inhibition of Photosystem II by this compound.

Conclusion

This compound (CAS 41295-28-7) is a well-characterized benzophenone derivative with established herbicidal properties. Its physicochemical characteristics are well-documented, and its synthesis can be achieved through established organic chemistry methodologies like the Friedel-Crafts acylation. The primary mode of action as a herbicide is the inhibition of photosynthetic electron transport at Photosystem II, a mechanism shared by a number of commercial herbicides. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource on the core chemical properties and related experimental considerations for this compound.

References

- 1. HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column | SIELC Technologies [sielc.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. benchchem.com [benchchem.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

Photophysical properties of methoxy-substituted benzophenones

An In-depth Technical Guide on the Photophysical Properties of Methoxy-Substituted Benzophenones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzophenones are a class of aromatic ketones that have garnered significant attention due to their unique and tunable photophysical properties.[1] Their utility spans a wide range of applications, including as photosensitizers, photoinitiators in polymer chemistry, and as key chromophores in UV-curing applications and photodynamic therapy.[1][2] The introduction of substituents, such as the electron-donating methoxy (-OCH₃) group, onto the phenyl rings can profoundly modulate the photophysical and photochemical behavior of the parent benzophenone molecule.[2][3] This guide provides a comprehensive exploration of the core photophysical properties, experimental methodologies, and structure-property relationships of methoxy-substituted benzophenones, offering a technical resource for professionals in research and drug development.

Core Photophysical Principles of Benzophenones

The photochemistry of benzophenone is dominated by electronic transitions involving its carbonyl group and phenyl rings.[2] Upon absorbing ultraviolet (UV) light, the molecule is excited from its ground state (S₀) to an excited singlet state (S₁ or S₂). The lowest energy absorption band in benzophenone corresponds to the promotion of a non-bonding (n) electron from the carbonyl oxygen to an anti-bonding π* orbital, known as an n→π* transition.[2]

A hallmark of benzophenone photophysics is its highly efficient intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the triplet manifold (Tₙ), with a quantum yield approaching unity.[2] This rapid transition is facilitated by the small energy gap between the S₁(n,π) state and a higher-lying triplet state, T₂(π,π), a process governed by El-Sayed's rule.[2] Following ISC, the molecule rapidly relaxes to the lowest triplet state, T₁(n,π*). This relatively long-lived T₁ state is the primary photoactive species in benzophenone chemistry, capable of participating in reactions like hydrogen atom abstraction and energy transfer.[1][2]

The introduction of methoxy substituents can alter the energies of the n,π* and π,π* states, thereby influencing absorption wavelengths, emission characteristics, and the lifetime and reactivity of the triplet state.[2][4]

Quantitative Photophysical Data

The following tables summarize key photophysical parameters for select methoxy-substituted benzophenones. Data for the parent benzophenone is included for comparison. It is crucial to note that these properties are highly sensitive to the experimental conditions, particularly the solvent and temperature.[5]

Table 1: Absorption and Emission Properties of Methoxy-Substituted Benzophenones

| Compound | Substituent(s) | Solvent | λmax (nm) | ε (M-1cm-1) | Φf (Fluorescence) | Φp (Phosphorescence) |

| Benzophenone | -H | Ethanol | ~252 | ~18,000 | < 0.01 | ~0.9 |

| 4-Methoxybenzophenone | 4-OCH₃ | Methanol | ~285 | ~16,000 | N/A | N/A |

| 4,4'-Dimethoxybenzophenone | 4,4'-di-OCH₃ | Acetonitrile | 2.92 (eV)† | N/A | N/A | N/A |

| 2-Hydroxy-4-methoxybenzophenone (Oxybenzone) | 2-OH, 4-OCH₃ | Various | 288, 350 | N/A | N/A | N/A |

Data compiled from multiple sources. "N/A" indicates data not readily available in the cited literature.[1][5][6] †Value reported in eV.[1]

Table 2: Triplet State Properties of Methoxy-Substituted Benzophenones

| Compound | Substituent(s) | Solvent | Triplet Lifetime (τT) (µs) | Φ (Photoreduction) |

| Benzophenone | -H | Benzene | 1.9 x 10-6 s | < 0.05 |

| Benzophenone | -H | Isopropanol | 5.7 x 10-8 s | ~0.3 - 1.0 |

| 4,4'-Dimethoxybenzophenone | 4,4'-di-OCH₃ | Isopropanol | N/A | Lower than benzophenone |

Experimental Protocols

The characterization of photophysical properties relies on a suite of spectroscopic techniques. The methodologies for the most critical experiments are detailed below.

UV-Visible Absorption Spectroscopy

-

Purpose: To determine the wavelengths of maximum light absorption (λmax) and to calculate molar extinction coefficients (ε), which quantify the probability of the transition.[1][5]

-

Methodology:

-

Sample Preparation: A solution of the methoxy-substituted benzophenone is prepared in a spectroscopic-grade solvent (e.g., acetonitrile, methanol, ethanol) at a precisely known concentration.[1][9]

-

Instrumentation: A dual-beam UV-Visible spectrophotometer is used, typically scanning a wavelength range of 200-400 nm.[1][9]

-

Measurement: The absorption spectrum is recorded. The instrument is first zeroed using a cuvette containing only the solvent (the blank).[9] The sample's absorbance is then measured.

-

Data Analysis: The wavelength of maximum absorption (λmax) is identified directly from the spectrum. The molar extinction coefficient (ε) is calculated using the Beer-Lambert law: A = εcl , where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).[1]

-

Fluorescence and Phosphorescence Spectroscopy

-

Purpose: To measure the emission of light from the excited singlet state (fluorescence) and the triplet state (phosphorescence), and to determine their respective quantum yields and lifetimes.[1][5]

-

Methodology:

-

Sample Preparation: A dilute solution is prepared in a spectroscopic-grade solvent. To avoid inner-filter effects, the absorbance at the excitation wavelength should be kept low (typically < 0.1).[5] For phosphorescence measurements, the solution is often frozen at low temperatures (e.g., 77 K in liquid nitrogen) to minimize non-radiative decay and observe the typically weak emission.[1][10][11]

-

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a sensitive detector (e.g., photomultiplier tube) is used.[5] For lifetime measurements, a pulsed light source is required.

-

Measurement:

-

Fluorescence: The sample is excited at a wavelength within an absorption band, and the emission spectrum is recorded by scanning the emission monochromator.[5]

-

Phosphorescence: The measurement is similar, but often involves a delay between the excitation pulse and detection to allow for the decay of short-lived fluorescence.[5][12]

-

-

Data Analysis:

-

Quantum Yield (Φ): The fluorescence or phosphorescence quantum yield is typically determined relative to a well-characterized standard with a known quantum yield. The calculation uses the equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²), where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.[5]

-

Lifetime (τ): The lifetime is determined by fitting the decay of the emission intensity over time to an exponential function.[5]

-

-

Laser Flash Photolysis (Transient Absorption Spectroscopy)

-

Purpose: To directly observe and characterize transient species, particularly the triplet excited state, by measuring its absorption spectrum (the triplet-triplet absorption) and its lifetime.[1][2]

-

Methodology:

-

Sample Preparation: A solution of the benzophenone derivative is prepared and typically deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon), as oxygen is an efficient quencher of triplet states.[5]

-

Instrumentation: The setup consists of a high-intensity pulsed laser for excitation (the "pump," e.g., an Nd:YAG laser) and a second, weaker light source (the "probe") that passes through the sample to a detector.[1][5]

-

Measurement: The sample is excited by the laser pulse, populating the triplet state. The change in absorbance of the probe light is monitored over time, from nanoseconds to milliseconds.[10]

-

Data Analysis: This technique allows for the construction of the triplet-triplet absorption spectrum and the determination of the triplet lifetime (τT) by monitoring the decay of the transient absorption signal at a specific wavelength.[1][10]

-

Photophysical Pathways and Experimental Workflows

Visual diagrams are essential for understanding the complex sequence of events in photophysical processes and the logical flow of experimental characterization.

Caption: Jablonski diagram illustrating key photophysical pathways for benzophenones.[1][2]

Caption: Workflow for characterizing a novel methoxy-substituted benzophenone.[1]

Conclusion

The photophysical properties of methoxy-substituted benzophenones are governed by a delicate interplay between the core carbonyl chromophore and the electronic effects of the methoxy group(s). Understanding these relationships is critical for the rational design of new benzophenone derivatives with tailored properties for specific applications. The electron-donating nature of the methoxy group typically leads to red-shifts in the absorption spectra and can influence the relative energies of the n,π* and π,π* states, thereby affecting intersystem crossing efficiency and triplet state reactivity. The comprehensive characterization using the spectroscopic techniques outlined in this guide is essential for harnessing the full potential of these versatile molecules in drug development, materials science, and beyond.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Oxybenzone - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Phosphorescence of benzophenone in fluid solution - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. edinst.com [edinst.com]

- 11. hitachi-hightech.com [hitachi-hightech.com]

- 12. jasco-global.com [jasco-global.com]

The Influence of Molecular Structure on Redox Properties: An In-depth Technical Guide to the Electrochemical Behavior of Substituted Benzophenones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical behavior of substituted benzophenones, a class of organic compounds with significant applications in photochemistry, medicinal chemistry, and materials science. Understanding the redox properties of these molecules is crucial for designing novel photoinitiators, developing new therapeutic agents, and engineering advanced organic electronic materials. This document summarizes key quantitative data, details experimental methodologies, and visualizes fundamental concepts to serve as a valuable resource for professionals in the field.

Introduction to the Electrochemical Reduction of Benzophenones

Benzophenone and its derivatives are well-known for their rich photochemical and electrochemical properties.[1] The core of their electrochemical activity lies in the reduction of the carbonyl group. This process typically occurs in two successive one-electron steps, particularly in aprotic solvents.[2][3] The initial reduction leads to the formation of a radical anion, which can be stable under certain conditions.[2] A subsequent one-electron reduction generates a dianion.[2][3]

The ease of these reduction steps, quantified by the reduction potential, is highly sensitive to the nature and position of substituents on the benzoyl and phenyl rings.[2] Electron-donating groups (EDGs) tend to make the reduction more difficult (more negative potential), while electron-withdrawing groups (EWGs) facilitate the reduction (less negative potential).[1] This predictable structure-activity relationship allows for the fine-tuning of the redox properties of benzophenone derivatives for specific applications.

Quantitative Analysis of Substituent Effects

The electrochemical properties of a range of substituted benzophenones have been investigated, primarily using cyclic voltammetry. The following tables summarize the key quantitative data, providing a clear comparison of the impact of different substituents on the reduction potentials.

Table 1: First Reduction Potentials of Substituted Benzophenones

| Substituent | Position | Epc (V vs. Fc/Fc+) | Reference |

| -H | - | -2.13 | [1] |

| 2-CH₃ | ortho | -2.17 | [1] |

| 3-CH₃ | meta | -2.15 | [1] |

| 4-CH₃ | para | -2.18 | [1] |

| 4-OCH₃ | para | -2.23 | [1] |

| 4,4'-(OCH₃)₂ | para, para' | -2.28 | [1] |

| 4-NH₂ | para | -2.33 | [1] |

| 4-Cl | para | -2.03 | [1] |

| 4-CH₂Br | para | Not specified | [4] |

Note: Data was primarily obtained in dimethylformamide (DMF) with a supporting electrolyte.

Experimental Protocols: Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to study the redox behavior of chemical species.[5] A typical experimental setup and procedure for analyzing substituted benzophenones are detailed below.

Instrumentation and Setup

A standard three-electrode system is employed, consisting of:

-

Working Electrode: A glassy carbon or platinum electrode is commonly used.[1]

-

Reference Electrode: A silver/silver ion (Ag/Ag+) or saturated calomel electrode (SCE) is typical.[1] Potentials are often referenced against the ferrocene/ferrocenium (Fc/Fc+) couple.[1]

-

Counter Electrode: A platinum wire or foil serves as the auxiliary electrode.[1]

These electrodes are connected to a computer-controlled potentiostat.

Solution Preparation

-

Solvent: Anhydrous aprotic solvents such as dimethylformamide (DMF) or acetonitrile (ACN) are used to dissolve the benzophenone derivative.[1]

-

Analyte Concentration: The substituted benzophenone is typically prepared at a concentration of 1-2 mM.[1]

-

Supporting Electrolyte: A supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP), is added at a concentration of 0.1 M to ensure sufficient conductivity of the solution.[1]

Experimental Procedure

-

Deoxygenation: The solution is purged with an inert gas, such as argon or nitrogen, for a sufficient period to remove dissolved oxygen, which can interfere with the electrochemical measurements.[1]

-

Potential Scan: The potential is scanned linearly from an initial value where no reaction occurs towards the reduction potential of the analyte and then reversed back to the starting potential.[1]

-

Scan Rate: The scan rate can be varied to investigate the reversibility of the electrochemical processes. A typical initial scan rate is 100 mV/s.[1]

Data Analysis

The resulting cyclic voltammogram provides key information:

-

Peak Potentials: The cathodic peak potential (Epc) and anodic peak potential (Epa) indicate the potentials at which the reduction and oxidation of the analyte occur, respectively.

-

Half-Wave Potential (E₁/₂): For a reversible or quasi-reversible process, the half-wave potential, calculated as the average of Epc and Epa, provides an approximation of the standard reduction potential.

Visualizing Electrochemical Processes and Workflows

Diagrams are essential for conceptualizing the complex processes involved in electrochemical studies. The following visualizations, created using the DOT language, illustrate the reduction pathway of benzophenone, a typical experimental workflow, and the logical relationship between substituent effects and electrochemical properties.

Conclusion

The electrochemical behavior of substituted benzophenones is a well-defined and predictable phenomenon governed by fundamental principles of physical organic chemistry. The systematic influence of substituents on the reduction potentials of the benzophenone core provides a powerful tool for the rational design of molecules with tailored redox properties. This guide offers a foundational understanding and practical data for researchers and professionals aiming to leverage the unique electrochemical characteristics of this versatile class of compounds in their respective fields. A linear relationship has been established between experimentally measured reduction potentials and DFT calculated LUMO energies, enabling the prediction of reduction potentials for other substituted benzophenones.[2]

References

Spectroscopic Analysis of 3,3'-Dimethyl-4-methoxybenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic characteristics of 3,3'-Dimethyl-4-methoxybenzophenone. Due to the limited availability of direct experimental data for this specific compound, this document presents predicted spectroscopic data based on the analysis of structurally related compounds and established principles of spectroscopic interpretation. This guide also outlines a detailed experimental protocol for the synthesis of the title compound, which serves as a proxy for sample preparation for analytical purposes. The information herein is intended to support researchers in the identification, characterization, and utilization of 3,3'-Dimethyl-4-methoxybenzophenone in research and development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3,3'-Dimethyl-4-methoxybenzophenone. These predictions are derived from the known spectral properties of analogous compounds, including substituted benzophenones, and are guided by fundamental principles of infrared and nuclear magnetic resonance spectroscopy.

Table 1: Predicted Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3050-3000 | Medium-Weak | Aromatic C-H Stretch |

| ~2960-2850 | Medium | Aliphatic C-H Stretch (CH₃) |

| ~1660 | Strong | C=O Stretch (Aromatic Ketone) |

| ~1600, ~1580, ~1470 | Medium-Strong | Aromatic C=C Bending |

| ~1260 | Strong | Aryl-O Stretch (Methoxy) |

| ~1170 | Medium | C-O Stretch (Methoxy) |

| Below 900 | Medium-Strong | Aromatic C-H Bending (out-of-plane) |

Note: The carbonyl (C=O) stretching frequency in aromatic ketones is typically observed in the range of 1690-1666 cm⁻¹[1]. The presence of electron-donating groups on the aromatic rings may slightly lower this frequency.

Table 2: Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.7-7.5 | m | 3H | Aromatic H (H-2', H-6', H-5') |

| ~7.3-7.1 | m | 3H | Aromatic H (H-2, H-5, H-6) |

| ~6.9 | d | 1H | Aromatic H (H-5) |

| 3.89 | s | 3H | OCH₃ |

| 2.40 | s | 3H | Ar-CH₃ (at C-3) |

| 2.35 | s | 3H | Ar-CH₃ (at C-3') |

Note: The chemical shifts of aromatic protons are influenced by the substitution pattern. Protons ortho and para to the electron-donating methoxy and methyl groups will be shielded (shifted upfield), while protons ortho to the electron-withdrawing carbonyl group will be deshielded (shifted downfield).

Table 3: Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~196 | C=O |

| ~163 | C-4 (C-OCH₃) |

| ~140-130 | Quaternary Aromatic C |

| ~132-110 | Aromatic CH |

| ~55 | OCH₃ |

| ~21 | Ar-CH₃ (at C-3) |

| ~20 | Ar-CH₃ (at C-3') |

Note: The carbonyl carbon of benzophenones typically resonates in the 190-230 ppm region[2]. The carbons attached to the methoxy and methyl groups will have their chemical shifts influenced by these substituents.

Experimental Protocols

Synthesis of 3,3'-Dimethyl-4-methoxybenzophenone via Friedel-Crafts Acylation

Materials:

-

3-Methyl-4-methoxybenzoyl chloride

-

m-Xylene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Water, deionized

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is assembled. The apparatus should be flame-dried and cooled under a stream of dry nitrogen.

-

Catalyst Suspension: Anhydrous aluminum chloride (1.1 equivalents) is added to anhydrous dichloromethane in the reaction flask. The suspension is cooled to 0 °C in an ice bath.

-

Addition of Acyl Chloride: 3-Methyl-4-methoxybenzoyl chloride (1.0 equivalent) dissolved in anhydrous dichloromethane is added dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.

-

Addition of Aromatic Substrate: m-Xylene (1.2 equivalents) is added dropwise to the reaction mixture over 30 minutes.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction mixture is slowly and carefully poured into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

-

Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with dichloromethane.

-

Washing: The combined organic layers are washed with deionized water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic analysis of a target compound.

Caption: Synthesis and analysis workflow.

The following diagram illustrates the logical relationship in spectroscopic data interpretation.

Caption: Spectroscopic interpretation logic.

References

An In-depth Technical Guide to the Ground and Excited States of Methoxybenzophenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the ground and excited state properties of methoxybenzophenone derivatives. These compounds are of significant interest in photochemistry, materials science, and pharmacology due to their tunable photophysical behaviors. This document details the fundamental principles governing their electronic transitions, summarizes key photophysical data, provides detailed experimental protocols for their characterization, and visualizes the core processes through signaling pathway diagrams.

Introduction

Benzophenone and its derivatives are a well-studied class of aromatic ketones renowned for their rich photochemistry. The introduction of methoxy substituents onto the phenyl rings significantly influences their electronic structure, altering the energies and characteristics of their ground and excited states. These modifications can impact critical photophysical processes such as light absorption, fluorescence, intersystem crossing, and phosphorescence, thereby tuning their photochemical reactivity and potential applications. Understanding these structure-property relationships is paramount for the rational design of novel methoxybenzophenone derivatives for applications ranging from photoinitiators and UV filters to photosensitizers in photodynamic therapy.

The photochemistry of benzophenones is largely dictated by the nature of their lowest singlet (S₁) and triplet (T₁) excited states. Upon absorption of ultraviolet (UV) light, the molecule is promoted from its ground state (S₀) to an excited singlet state. A defining feature of benzophenones is their highly efficient intersystem crossing (ISC) from the singlet manifold to the triplet manifold, often with a quantum yield approaching unity.[1] This process populates a long-lived triplet state, which is the primary photoactive species in many of their chemical reactions.[2]

Photophysical Properties of Methoxybenzophenone Derivatives

The position and number of methoxy groups on the benzophenone scaffold have a profound effect on the molecule's photophysical properties. The methoxy group, being an electron-donating group, can influence the energy levels of the n,π* and π,π* electronic states, which are crucial in determining the photochemical behavior.

In non-polar solvents, the lowest excited singlet state (S₁) of many benzophenones is of n,π* character, arising from the promotion of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital. However, in polar solvents, and with the introduction of electron-donating substituents like the methoxy group, the energy of the π,π* state can be lowered, sometimes to the point of becoming the lowest excited singlet or triplet state. This inversion of excited states can significantly alter the molecule's reactivity.[3][4]

Quantitative Photophysical Data

| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Φ_f | Φ_p | τ_T (µs) | Reference(s) |

| Benzophenone | Acetonitrile | ~252, ~340 | - | < 0.01 | ~0.004 (77K) | ~10 | [5] |

| 2-Methoxybenzophenone | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | |

| 3-Methoxybenzophenone | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | |

| 4-Methoxybenzophenone | Cyclohexane | ~288, ~330 | - | < 0.01 | - | ~15 | [3][4] |

| Acetonitrile | ~288, ~330 | - | < 0.01 | 0.004 (RT) | ~20 | [3] | |

| Water | ~288, ~330 | - | < 1 x 10⁻⁶ (RT) | - | ~2 | [3] | |

| 4,4'-Dimethoxybenzophenone | Isopropanol | Data not available | - | Lower than benzophenone | - | Data not available | [6] |

| 2-Hydroxy-4-methoxybenzophenone | Acetonitrile | ~287, ~325 | - | Data not available | - | Data not available | [7] |

| 2,2'-Dihydroxy-4-methoxybenzophenone | Acetonitrile | ~290, ~345 | - | Data not available | - | Data not available | [7] |

Note: "-" indicates data not available in the reviewed literature. Φ_f = Fluorescence Quantum Yield, Φ_p = Phosphorescence Quantum Yield, τ_T = Triplet Lifetime. Room temperature (RT) unless otherwise specified.

Experimental Protocols

Accurate characterization of the ground and excited state properties of methoxybenzophenone derivatives requires a suite of spectroscopic techniques. Below are detailed methodologies for key experiments.

UV-Vis Absorption Spectroscopy

This technique is used to determine the wavelengths of maximum absorbance (λ_max) and the molar absorption coefficients (ε) of the ground state molecule.

Objective: To obtain the ground state absorption spectrum of a methoxybenzophenone derivative.

Materials:

-

Calibrated dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Spectroscopic grade solvent (e.g., cyclohexane, acetonitrile, ethanol)

-

Methoxybenzophenone derivative of interest

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution: Accurately weigh a precise amount of the methoxybenzophenone derivative and dissolve it in the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will result in an absorbance maximum between 0.1 and 1.0. A typical concentration range is 1 x 10⁻⁵ M to 1 x 10⁻⁴ M.

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes. Set the desired wavelength range (e.g., 200-450 nm).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in both the sample and reference beams to record a baseline.

-

Sample Measurement: Replace the solvent in the sample cuvette with the most dilute sample solution. Record the absorption spectrum.

-

Repeat for all concentrations.

-

Data Analysis: Determine the λ_max values from the spectra. Using the Beer-Lambert law (A = εcl), calculate the molar absorption coefficient (ε) at each λ_max.

Fluorescence Spectroscopy

This technique is used to measure the fluorescence emission spectrum and determine the fluorescence quantum yield (Φ_f).

Objective: To measure the fluorescence properties of a methoxybenzophenone derivative.

Materials:

-

Calibrated spectrofluorometer with a xenon lamp source and photon-counting detector

-

Quartz fluorescence cuvettes (1 cm path length, four-sided polished)

-

Spectroscopic grade solvent

-

Methoxybenzophenone derivative

-

Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54)

-

UV-Vis spectrophotometer

Procedure:

-

Preparation of Solutions: Prepare a series of solutions of the sample and the standard in the same solvent with absorbances at the excitation wavelength between 0.01 and 0.1 to minimize inner filter effects.

-

Absorbance Measurement: Record the UV-Vis absorption spectra of all prepared solutions.

-

Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize. Set the excitation wavelength (typically at or near the λ_max of the sample). Set the excitation and emission slit widths (e.g., 5 nm).

-

Solvent Blank: Record the emission spectrum of the pure solvent to check for impurities.

-

Sample and Standard Measurement: Record the fluorescence emission spectra of the sample and standard solutions under identical instrumental conditions (excitation wavelength, slit widths).

-

Data Analysis (Comparative Method):

-

Integrate the area under the emission curves for both the sample and the standard.

-

Correct for the refractive index of the solvent if different for the sample and standard.

-

Calculate the fluorescence quantum yield of the sample (Φ_x) using the following equation: Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²) where Φ_st is the quantum yield of the standard, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

-

Nanosecond Transient Absorption Spectroscopy

This pump-probe technique allows for the direct observation of transient species, such as triplet excited states, and the determination of their lifetimes and absorption spectra.[8]

Objective: To characterize the triplet excited state of a methoxybenzophenone derivative.

Materials:

-

Nanosecond transient absorption spectrometer, typically including:

-

A pulsed laser for excitation (e.g., Nd:YAG laser providing a 355 nm pump pulse)

-

A probe light source (e.g., a xenon arc lamp)

-

A monochromator and a fast detector (e.g., a photomultiplier tube or an ICCD camera)

-

-

Flow cell or quartz cuvette

-

Spectroscopic grade solvent, deoxygenated by bubbling with nitrogen or argon for at least 30 minutes to avoid quenching of the triplet state by oxygen.

-

Methoxybenzophenone derivative solution (absorbance of ~0.5 at the excitation wavelength).

Procedure:

-

Sample Preparation: Prepare a solution of the methoxybenzophenone derivative in the deoxygenated solvent.

-

Instrument Setup: Align the pump and probe beams so they overlap within the sample cell.

-

Data Acquisition (Spectral): At a fixed time delay after the laser pulse (e.g., 100 ns), scan the probe wavelength to obtain the transient absorption spectrum of the triplet state.

-

Data Acquisition (Kinetic): Set the monochromator to a wavelength where the triplet state absorbs strongly. Record the change in absorbance as a function of time after the laser pulse.

-

Data Analysis:

-

The transient absorption spectrum will reveal the absorption maxima of the triplet state.

-

Fit the kinetic decay trace at a specific wavelength to an exponential function to determine the triplet lifetime (τ_T).

-

Signaling Pathways and Logical Relationships

The photophysical and photochemical processes of methoxybenzophenone derivatives can be visualized using diagrams to illustrate the sequence of events and relationships between different states and processes.

Caption: Jablonski diagram for a typical benzophenone derivative.

The Jablonski diagram above illustrates the key electronic transitions for a benzophenone derivative. Upon absorption of UV light, the molecule is excited from the ground state (S₀) to a singlet excited state (S₁ or S₂). It can then undergo several processes: fluorescence (emission of light from S₁), internal conversion (non-radiative transition between states of the same spin multiplicity), and intersystem crossing (a non-radiative transition between states of different spin multiplicity, S₁ → T₂). From the triplet state, the molecule can return to the ground state via phosphorescence (light emission from T₁) or non-radiative decay.

Caption: Experimental workflow for photophysical characterization.

This workflow diagram outlines the logical progression of experiments for characterizing a novel methoxybenzophenone derivative. It begins with the synthesis and purification of the compound, followed by a series of spectroscopic measurements to probe its ground and excited state properties. The final step involves the analysis of the collected data to determine key photophysical parameters.

Conclusion

The ground and excited state properties of methoxybenzophenone derivatives are intricately linked to the position and number of methoxy substituents. These modifications provide a powerful tool for tuning the photophysical and photochemical behavior of the benzophenone scaffold. A thorough understanding of these relationships, facilitated by the experimental techniques detailed in this guide, is essential for the development of new materials and therapeutic agents with tailored light-activated functionalities. Further systematic studies are warranted to build a more comprehensive and comparative dataset of the photophysical properties of a wider range of methoxybenzophenone derivatives to further advance their rational design and application.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Inversion of 4-methoxybenzophenone triplet in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scholarworks.bgsu.edu [scholarworks.bgsu.edu]

- 6. benchchem.com [benchchem.com]

- 7. Photoexcited states of UV absorbers, benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. edinst.com [edinst.com]

Mechanism of Friedel-Crafts acylation for Methoxyphenone synthesis

An In-depth Technical Guide on the Friedel-Crafts Acylation for Methoxyphenone Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This reaction is of paramount importance in the pharmaceutical and fine chemical industries for the synthesis of aryl ketones, which are key intermediates for various value-added molecules. This technical guide provides a comprehensive overview of the mechanism for the synthesis of methoxyphenones—specifically 4-methoxyacetophenone and 4-methoxypropiophenone—via the Friedel-Crafts acylation of anisole. It details the underlying electrophilic aromatic substitution mechanism, the role of various catalysts, detailed experimental protocols, and a summary of quantitative data from relevant studies.

Introduction to Friedel-Crafts Acylation

Developed by Charles Friedel and James Mason Crafts in 1877, the Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1][2] It involves the reaction of an aromatic compound (the nucleophile) with an acylating agent, such as an acyl halide or an acid anhydride, in the presence of a Lewis acid catalyst.[2][3] The reaction leads to the formation of a C-C bond and the synthesis of an aryl ketone.[4]

Unlike the related Friedel-Crafts alkylation, the acylation reaction has several advantages: the acylium ion electrophile does not undergo rearrangement, and the resulting ketone product is deactivated towards further substitution, thus preventing polyacylation.[2][5]

The synthesis of this compound typically involves the acylation of anisole (methoxybenzene). The methoxy group (-OCH₃) on the anisole ring is an activating, ortho-, para-directing substituent, meaning it donates electron density to the aromatic ring, making it more nucleophilic and directing the incoming acyl group primarily to the positions ortho and para to itself.[6]

The Core Mechanism

The Friedel-Crafts acylation of anisole proceeds through a well-established multi-step mechanism. The key stages involve the generation of a potent electrophile (an acylium ion), the nucleophilic attack by the activated aromatic ring, and the subsequent restoration of aromaticity.

Step 1: Formation of the Acylium Ion

The reaction is initiated by the interaction between the acylating agent (e.g., an acyl chloride) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).[1][4] The Lewis acid coordinates to the halogen of the acyl chloride, forming a complex. This complex then cleaves to generate a highly electrophilic acylium ion (RCO⁺), which is stabilized by resonance.[2][3][4]

Step 2: Electrophilic Attack and Formation of the Arenium Ion

The electron-rich π-system of the anisole ring attacks the electrophilic acylium ion.[6] This attack temporarily disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4][6] Due to the electron-donating nature of the methoxy group, the positive charge in the arenium ion is delocalized, with significant charge density residing on the ortho and para carbons, which stabilizes the intermediate for para-substitution.[6]

Step 3: Deprotonation and Regeneration of the Catalyst

In the final step, a weak base (such as AlCl₄⁻) removes a proton from the sp³-hybridized carbon of the arenium ion.[4] This deprotonation restores the aromatic π-system, yielding the final ketone product (this compound) and regenerating the Lewis acid catalyst.[6][7] However, it is crucial to note that the product ketone can form a complex with the Lewis acid, often requiring more than a stoichiometric amount of the catalyst.[5][8]

Caption: The three-step mechanism of Friedel-Crafts acylation on anisole.

Catalysts and Reaction Conditions

The choice of catalyst and reaction conditions significantly influences the yield, selectivity, and environmental impact of the synthesis.

Traditional Lewis Acids

Homogeneous Lewis acids like AlCl₃ and FeCl₃ are traditionally used. AlCl₃ is highly effective but suffers from drawbacks, including its moisture sensitivity, corrosive nature, and the large amounts of acidic waste generated during aqueous workup.[1][9] Milder Lewis acids such as ZnCl₂ or TiCl₄ can also be employed, particularly for highly activated aromatic systems, to avoid side reactions like the demethylation of the methoxy group.[10]

Heterogeneous Solid Acid Catalysts

To address the limitations of traditional catalysts, research has focused on environmentally benign solid acid catalysts, such as zeolites (e.g., H-Beta, H-ZSM-5, Mordenite).[9][11] These catalysts offer several advantages:

-

Reusability: They can be recovered by simple filtration and reused multiple times.[9][12]

-

Shape Selectivity: The pore structure of zeolites can favor the formation of the sterically less hindered para-isomer (4-methoxyphenone), leading to high regioselectivity.[9][12]

-

Reduced Waste: They minimize the production of corrosive and toxic waste streams.

Ionic Liquids

Ionic liquids have emerged as alternative reaction media that can immobilize the catalyst and stabilize charged intermediates.[13] Using catalysts like copper(II) triflate (Cu(OTf)₂) in an ionic liquid such as [bmim][BF₄] has been shown to afford quantitative conversion with high para-selectivity.[13]

Quantitative Data Summary

The efficiency of this compound synthesis is highly dependent on the chosen methodology. The following tables summarize key quantitative data from various studies.

| Catalyst System | Acylating Agent | Solvent | Temp (°C) | Time (h) | Conversion (%) | 4-isomer Selectivity (%) | Reference |

| AlCl₃ | Acetic Anhydride | Dichloromethane | Reflux | 0.5 | ~7% (Yield) | - | [5] |

| Mordenite (MOR 200) | Acetic Anhydride | Acetic Acid | 150 | 3 | >99 | >99 | [9][12] |

| Mordenite (MOR 110) | Acetic Anhydride | Acetic Acid | 150 | 2 | >99 | >99 | [9][12] |

| Dealuminated HMOR | Propionic Anhydride | - | 100 | - | 44.7 | - | |

| HBEA Zeolite | Benzoyl Chloride | - | 120 | 24 | ~83 | 93-96 | [14] |

| Cu(OTf)₂ | Benzoyl Chloride | [bmim][BF₄] | 80 | 1 | 100 | 96 | [13] |

| Sc(OTf)₃ | Benzoyl Chloride | [bmim][BF₄] | 80 | >16 | 100 | 84 | [13] |

Detailed Experimental Protocols

Below are representative experimental protocols for the synthesis of methoxyphenones using different catalytic systems.

Protocol 5.1: Synthesis of 4-Methoxyacetophenone using AlCl₃

This protocol is adapted from standard organic chemistry laboratory procedures.[1][7]

Materials:

-

Anhydrous aluminum chloride (AlCl₃)

-

Anisole

-

Acetyl chloride

-

Dichloromethane (CH₂Cl₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

Setup: Assemble a dry 100-mL round-bottom flask equipped with an addition funnel and a reflux condenser. Protect the apparatus from atmospheric moisture using a drying tube.[1][7]

-

Reagent Addition: In a fume hood, add anhydrous AlCl₃ (0.055 mol) and 15 mL of CH₂Cl₂ to the flask and cool the mixture to 0°C in an ice bath.[7]

-

Slowly add a solution of acetyl chloride (0.055 mol) in 10 mL of CH₂Cl₂ to the AlCl₃ suspension dropwise over 10 minutes via the addition funnel.[7]

-

Following this, add a solution of anisole (0.050 mol) in 10 mL of CH₂Cl₂ dropwise over 30 minutes, maintaining the temperature at 0°C.[1][7]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15-30 minutes.[1][7]

-

Workup: Carefully and slowly pour the reaction mixture into a beaker containing ~50 g of ice and 25 mL of concentrated HCl. Stir vigorously for 10-15 minutes to decompose the aluminum chloride complex.[1][7]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with an additional 20-30 mL of CH₂Cl₂.[1]

-

Combine the organic layers and wash sequentially with 50 mL of saturated NaHCO₃ solution and then with brine.[1][5]

-

Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude product.[7] The product can be further purified by distillation or recrystallization.

Caption: A typical experimental workflow for this compound synthesis.

Protocol 5.2: Synthesis of 4-Methoxyacetophenone using a Mordenite Zeolite Catalyst

This protocol is based on the green chemistry approach developed by Makihara and Komura.[9]

Materials:

-

Mordenite zeolite (e.g., MOR with SiO₂/Al₂O₃ = 110-200), calcined at 500°C for 5h

-

Anisole (2.0 mmol)

-

Acetic anhydride (20 mmol)

-

Acetic acid (5 mL)

Procedure:

-

Setup: In a suitable reaction vessel, combine the calcined mordenite catalyst (0.50 g), anisole (2.0 mmol), acetic anhydride (20 mmol), and acetic acid (5 mL).[9]

-

Reaction: Heat the resulting mixture to 150°C and stir vigorously.[9]

-

Monitoring: Monitor the reaction progress by taking aliquots and analyzing them via Gas Chromatography (GC) to determine the conversion of anisole and selectivity for 4-methoxyacetophenone.[9] The reaction is typically complete within 2-3 hours.[9][12]

-

Catalyst Recovery: After the reaction is complete, cool the mixture and recover the mordenite catalyst by filtration.[9]

-

Washing and Reuse: Wash the recovered catalyst with a suitable solvent (e.g., ethyl acetate) and calcine it again at 500°C for 5 hours to prepare it for reuse in subsequent reactions.[9]

-

Product Isolation: The product can be isolated from the filtrate through standard workup procedures, typically involving neutralization and extraction.

Conclusion

The Friedel-Crafts acylation remains a robust and versatile method for the synthesis of methoxyphenones. While traditional Lewis acid catalysts like AlCl₃ are effective, modern approaches utilizing heterogeneous catalysts such as zeolites offer significant advantages in terms of environmental safety, reusability, and regioselectivity. The choice of catalyst and reaction conditions can be tailored to optimize yield, selectivity, and process efficiency, making this reaction highly adaptable for both laboratory-scale research and industrial applications in drug development and fine chemical manufacturing. This guide provides the fundamental mechanistic understanding and practical protocols necessary for researchers to effectively apply this important transformation.

References

- 1. odp.library.tamu.edu [odp.library.tamu.edu]

- 2. Friedel–Crafts Acylation [sigmaaldrich.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. byjus.com [byjus.com]

- 5. Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone - 843 Words | Bartleby [bartleby.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. websites.umich.edu [websites.umich.edu]

- 8. youtube.com [youtube.com]

- 9. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst [scirp.org]

- 10. organic chemistry - Friedel–Crafts acylation of substituted anisole - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 11. researchgate.net [researchgate.net]

- 12. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst - Green and Sustainable Chemistry - SCIRP [scirp.org]

- 13. pcliv.ac.uk [pcliv.ac.uk]

- 14. Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite - PMC [pmc.ncbi.nlm.nih.gov]

The Catalyst's Crucial Role: An In-Depth Technical Guide to Lewis Acid-Catalyzed Benzophenone Synthesis

For researchers, scientists, and drug development professionals, the synthesis of benzophenone and its derivatives is a foundational process in the creation of a vast array of pharmaceuticals and functional materials. The Friedel-Crafts acylation stands as the cornerstone of this synthesis, with the choice and application of a Lewis acid catalyst being the most critical factor for success. This technical guide provides a comprehensive overview of the pivotal role of Lewis acids in benzophenone synthesis, detailing the reaction mechanism, offering a comparative analysis of common catalysts, and presenting detailed experimental protocols.

Core Principles: The Friedel-Crafts Acylation of Benzene

The synthesis of benzophenone is most commonly achieved through the Friedel-Crafts acylation of benzene with benzoyl chloride. This electrophilic aromatic substitution reaction is contingent upon the presence of a Lewis acid catalyst to activate the acylating agent. The mechanism can be dissected into three primary stages:

-

Generation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), reacts with benzoyl chloride. The Lewis acid accepts a pair of electrons from the chlorine atom of the acyl chloride, which weakens the carbon-chlorine bond and leads to the formation of a highly electrophilic and resonance-stabilized acylium ion.

-

Electrophilic Attack: The electron-rich π-system of the benzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step transiently disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation and Catalyst Regeneration: A weak base, typically the complex anion formed in the first step (e.g., [AlCl₄]⁻), abstracts a proton from the carbon atom of the arenium ion that bears the benzoyl group. This restores the aromaticity of the ring, yielding the benzophenone product. The Lewis acid is regenerated in the process, although it remains complexed to the benzophenone product due to the Lewis basicity of the carbonyl oxygen. An aqueous workup is therefore necessary to liberate the final product.

Comparative Analysis of Lewis Acid Catalysts

The efficiency of the Friedel-Crafts acylation for benzophenone synthesis is significantly influenced by the choice of the Lewis acid catalyst. While aluminum chloride (AlCl₃) is the most traditional and widely used catalyst, other Lewis acids such as ferric chloride (FeCl₃) and zinc chloride (ZnCl₂) are also employed. The selection of the catalyst often involves a trade-off between reactivity, cost, and handling requirements.

| Lewis Acid Catalyst | Reactant Ratio (Benzene:Benzoyl Chloride:Catalyst) | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) |

| Aluminum Chloride (AlCl₃) | ~10:1:1.1 | Benzene (excess) | Reflux (~80) | 0.5 - 3 | 80 - 90 |

| Ferric Chloride (FeCl₃) | 1:2 (Anhydride):0.1 | Tunable Aryl Alkyl Ionic Liquids (TAAILs) | 60 | 2 | up to 94 (for acetophenone)[1] |

| Zinc Chloride (ZnCl₂) | Not specified | Ionic Liquids | Not specified | Short | High yields reported[2] |

| BmimCl–FeCl₃ (Ionic Liquid) | Not specified | - | Not specified | Short | up to 97 |

| BmimCl–AlCl₃ (Ionic Liquid) | Not specified | - | Not specified | Short | Good to Excellent |

| BmimCl–ZnCl₂ (Ionic Liquid) | Not specified | - | Not specified | Short | Good to Excellent |

Note: The data for FeCl₃ and ZnCl₂ in conventional solvents for the synthesis of the parent benzophenone is not as readily available in a direct comparative format as for AlCl₃. The provided data for FeCl₃ is for the acylation of benzene derivatives with an anhydride in an ionic liquid, which has been shown to be a highly efficient system. Similarly, ZnCl₂ has been reported to give high yields in ionic liquids. Traditional syntheses with FeCl₃ and ZnCl₂ in conventional solvents are generally considered to be less reactive than with AlCl₃.

Visualizing the Process

To further elucidate the core concepts, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of benzophenone using aluminum chloride as the Lewis acid catalyst.

Materials:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Benzene

-

Benzoyl Chloride

-

Dichloromethane (CH₂Cl₂) or Diethyl Ether (anhydrous)

-

Concentrated Hydrochloric Acid (HCl)

-

10% Sodium Hydroxide (NaOH) solution (optional, for washing)

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a gas trap (for HCl)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization apparatus or column chromatography setup

Procedure:

-

Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The top of the condenser should be fitted with a gas trap to neutralize the evolving HCl gas. All glassware must be thoroughly dried to prevent deactivation of the Lewis acid catalyst.

-

Charging the Flask: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous benzene (in excess, acting as both reactant and solvent) and anhydrous aluminum chloride (approximately 1.1 molar equivalents relative to benzoyl chloride).

-

Cooling: Cool the stirred suspension in an ice-water bath to 0-5 °C.

-

Addition of Benzoyl Chloride: Add benzoyl chloride (1 molar equivalent) to the dropping funnel and add it dropwise to the cooled reaction mixture over a period of 30-60 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition. A vigorous evolution of HCl gas will be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). For less reactive substrates, gentle heating under reflux may be required.

-

Quenching: Cool the reaction mixture back down in an ice-water bath. Cautiously and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride-benzophenone complex.

-

Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with a suitable organic solvent such as dichloromethane or diethyl ether (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water, 10% sodium hydroxide solution (optional, to remove any unreacted benzoyl chloride), and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude benzophenone can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of petroleum ether and ethyl acetate) or by column chromatography on silica gel.

-

Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Conclusion

The selection of an appropriate Lewis acid catalyst is a critical determinant in the successful synthesis of benzophenone via Friedel-Crafts acylation. While aluminum chloride remains a robust and widely used catalyst, the exploration of alternative Lewis acids, particularly in greener solvent systems like ionic liquids, offers promising avenues for improved efficiency and sustainability. A thorough understanding of the reaction mechanism, the comparative performance of different catalysts, and meticulous adherence to experimental protocols are paramount for researchers in the fields of organic synthesis and drug development to achieve optimal results in the preparation of this important chemical intermediate.

References

The Photochemical Versatility of Substituted Benzophenones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted benzophenones, a class of aromatic ketones, are pivotal in a vast array of photochemical applications, ranging from polymer curing to advanced phototherapies. Their utility stems from a unique set of photophysical properties that can be finely tuned through the strategic placement of various substituents on their phenyl rings. This technical guide provides a comprehensive exploration of the core photochemical principles of substituted benzophenones, detailed experimental protocols for their characterization, and a summary of key quantitative data to aid in the rational design of novel photoactive molecules.

Core Photophysical Principles

The photochemistry of benzophenone and its derivatives is fundamentally governed by the electronic transitions of the carbonyl chromophore. Upon absorption of ultraviolet (UV) light, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁), which is typically of nπ* character. A defining feature of benzophenones is their remarkably efficient intersystem crossing (ISC) from the short-lived S₁ state to a more stable triplet state (T₁), with a quantum yield approaching unity for the parent benzophenone. This highly efficient population of the triplet state is the cornerstone of their photochemical reactivity.

The long-lived T₁ state is the primary photoactive species and can initiate a variety of chemical processes, including:

-

Hydrogen Abstraction: The triplet state can abstract a hydrogen atom from a suitable donor molecule, generating a ketyl radical. This is the fundamental mechanism behind their use as Type II photoinitiators in polymerization.

-

Energy Transfer: The triplet energy can be transferred to other molecules, a process central to their application as photosensitizers in photodynamic therapy (PDT) and other energy transfer-mediated reactions.

-

Photocycloaddition: The excited benzophenone can undergo cycloaddition reactions with alkenes, known as the Paternò–Büchi reaction.

The nature and position of substituents on the aromatic rings significantly influence the energies of the excited states, the efficiency of intersystem crossing, and the reactivity of the triplet state, allowing for the tailoring of their photochemical behavior for specific applications.

Data Presentation: Photophysical Properties of Substituted Benzophenones

The following tables summarize key photophysical parameters for a selection of substituted benzophenones. These values are crucial for selecting or designing a benzophenone derivative for a specific photochemical application.

Table 1: Photophysical Data for para-Substituted Benzophenones

| Substituent (p-) | λmax (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | Fluorescence Quantum Yield (Φf) | Phosphorescence Quantum Yield (Φp) | Triplet State Lifetime (τT) (µs) | Intersystem Crossing Quantum Yield (ΦISC) | Solvent |

| -H | ~252, ~330-360 | ~18,000, ~150 | < 0.01 | ~0.9 | 5-10 | ~1 | Ethanol/Various |

| -CH₃ | ~260 | ~19,000 | N/A | N/A | N/A | N/A | N/A |

| -OCH₃ | ~285 | ~16,000 | N/A | N/A | N/A | N/A | Methanol |

| -OH | ~288 | ~15,000 | ~0.02 | N/A | N/A | N/A | Ethanol |

| -Cl | ~263 | ~17,000 | N/A | N/A | ~12 | N/A | Acetonitrile |

| -NO₂ | ~265 | ~15,000 | < 0.01 | ~0.02 | ~0.1 | N/A | Benzene |

| -NH₂ | ~305 | ~20,000 | ~0.01 | N/A | N/A | N/A | Acetonitrile |

Table 2: Photoreduction Quantum Yields of Selected Benzophenones

| Compound | Photoreduction Quantum Yield (ΦPR) | Solvent |

| Benzophenone | ~2.0 | Isopropyl Alcohol |

| Tetra-meta-trifluoromethyl-benzophenone | N/A | Acetonitrile |

| Di-para-trifluoromethyl-benzophenone | N/A | Acetonitrile |

| Di-para-methoxy-benzophenone | N/A | Acetonitrile |

Note: The photoreduction quantum yield can exceed unity due to a chain reaction mechanism.[1]

Potential Applications in Photochemistry

Photoinitiators for Polymerization

Substituted benzophenones are widely used as Type II photoinitiators for free-radical polymerization.[2] Upon UV irradiation, the benzophenone triplet state abstracts a hydrogen atom from a co-initiator (e.g., a tertiary amine) to generate an initiating radical. The substitution pattern on the benzophenone scaffold significantly influences its efficiency as a photoinitiator.[2][3]

Photosensitizers in Photodynamic Therapy (PDT)

In PDT, a photosensitizer is excited by light to produce reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which are cytotoxic to cancer cells. Benzophenone derivatives can act as efficient photosensitizers due to their high intersystem crossing yields and triplet energies sufficient to excite ground-state oxygen to its singlet state. The incorporation of benzophenone moieties into larger molecules is a strategy to enhance ROS generation.

Photoremovable Protecting Groups (PPGs)

Photoremovable protecting groups, or "caging" groups, are used to temporarily block a functional group of a biomolecule. The active molecule can be released with high spatiotemporal precision upon light irradiation. Benzophenone derivatives have been explored as PPGs, where the excited triplet state initiates a reaction cascade leading to the cleavage of the protecting group. Intramolecular triplet sensitization by an attached benzophenone can significantly enhance the photosensitivity of other PPGs.

Visualizing Photochemical Processes

To better understand the complex mechanisms underlying the applications of substituted benzophenones, the following diagrams illustrate key pathways and workflows.

References

Biological activity of novel benzophenone derivatives

An In-Depth Technical Guide on the Biological Activity of Novel Benzophenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

The benzophenone scaffold is a prominent structural motif in medicinal chemistry, found in numerous naturally occurring bioactive compounds and synthetic drugs.[1][2] Its diaryl ketone structure serves as a versatile framework for derivatization, leading to compounds with a wide spectrum of pharmacological activities.[1][3] This guide provides a comprehensive overview of the recent advancements in the biological evaluation of novel benzophenone derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties. It includes quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows to support further research and development in this promising area.

Anticancer and Cytotoxic Activity

Benzophenone derivatives have emerged as a significant class of compounds with potent anticancer properties.[4] Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[5][6] Numerous studies have reported significant cytotoxic effects against a variety of human cancer cell lines.